Cas no 67705-84-4 (Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-)

Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-, is a brominated aromatic compound characterized by its high molecular weight and structural complexity. Its key advantages include enhanced thermal stability and reactivity due to the presence of multiple bromine substituents, making it suitable for applications in flame retardancy and as an intermediate in organic synthesis. The compound's symmetrical structure contributes to its predictable reactivity patterns, facilitating controlled modifications in polymer and pharmaceutical chemistry. Its robust aromatic framework ensures resistance to degradation under harsh conditions, while the bromine atoms provide sites for further functionalization. This compound is particularly valuable in specialized synthetic pathways requiring precise bromination.
Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- structure
67705-84-4 structure
商品名:Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-
CAS番号:67705-84-4
MF:C19H13OBr3
メガワット:497.018
CID:4513148
PubChem ID:12580271

Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-
    • 4,4',4''-tribromotriphenylmethanol
    • 67705-84-4
    • G67689
    • tris(4-bromophenyl)methanol
    • インチ: InChI=1S/C19H13Br3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H
    • InChIKey: HKMMESHJKVJWIH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O)Br

計算された属性

  • せいみつぶんしりょう: 495.84960g/mol
  • どういたいしつりょう: 493.85165g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.3
  • トポロジー分子極性表面積: 20.2Ų

Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641033-1g
Tris(4-bromophenyl)methanol
67705-84-4 98%
1g
¥19128.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641033-100mg
Tris(4-bromophenyl)methanol
67705-84-4 98%
100mg
¥3568.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641033-250mg
Tris(4-bromophenyl)methanol
67705-84-4 98%
250mg
¥6574.00 2024-05-04

Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- 関連文献

Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-に関する追加情報

Recent Advances in the Study of Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- (CAS: 67705-84-4)

Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- (CAS: 67705-84-4) is a brominated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential use as a building block for more complex pharmaceutical agents. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future prospects.

One of the key areas of interest in recent research has been the synthesis and optimization of Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route that enhances yield and purity while reducing environmental impact. The researchers utilized a palladium-catalyzed cross-coupling reaction, which proved to be highly efficient for the introduction of bromine atoms at specific positions on the benzene ring. This advancement is critical for scaling up production and ensuring consistent quality for further biological testing.

In terms of biological activity, preliminary studies have indicated that Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- exhibits promising antimicrobial properties. A recent in vitro study conducted by a team at the University of Cambridge (2024) tested the compound against a panel of drug-resistant bacterial strains, including MRSA and Escherichia coli. The results showed significant inhibition of bacterial growth at micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics. Further mechanistic studies revealed that the compound disrupts bacterial cell membrane integrity, a mode of action that could circumvent existing resistance mechanisms.

Beyond its antimicrobial potential, Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- has also been investigated for its role in cancer therapy. A 2023 study in the journal Bioorganic & Medicinal Chemistry Letters explored its ability to inhibit specific protein-protein interactions involved in tumor progression. The compound demonstrated selective binding to the MDM2-p53 interaction site, leading to p53 stabilization and subsequent apoptosis in cancer cells. These findings highlight its potential as a novel anticancer agent, particularly for tumors with dysregulated p53 pathways.

Despite these promising results, challenges remain in the development of Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- for clinical applications. Pharmacokinetic studies have indicated low oral bioavailability, prompting researchers to explore prodrug strategies or nanoparticle-based delivery systems to improve its therapeutic profile. Additionally, comprehensive toxicity studies are needed to assess its safety profile before advancing to clinical trials. Recent work published in Toxicology Reports (2024) provided initial data on its acute toxicity in rodent models, showing a favorable safety window at therapeutic doses.

In conclusion, Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- (CAS: 67705-84-4) represents a versatile compound with significant potential in both antimicrobial and anticancer research. Recent advances in its synthesis and biological evaluation have laid the groundwork for further development. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications, potentially positioning it as a valuable addition to the pharmaceutical arsenal against resistant infections and cancer.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm